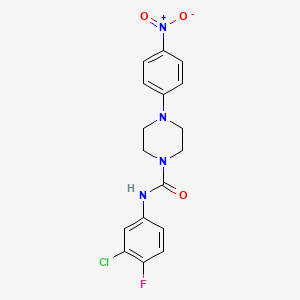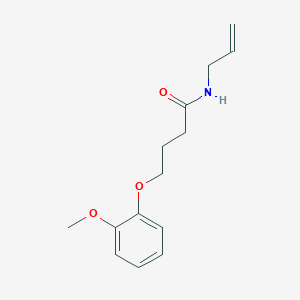![molecular formula C11H14ClNO3S2 B4647735 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide](/img/structure/B4647735.png)
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide
描述
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide, also known as CAY10585, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonylureas and is primarily used as a tool compound for studying the role of sulfonylurea receptor 1 (SUR1) in various physiological and pathological conditions.
作用机制
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide selectively inhibits SUR1-containing KATP channels by binding to a specific site on the SUR1 subunit. This binding prevents the channel from opening in response to changes in intracellular ATP levels, leading to membrane depolarization and increased calcium influx. This, in turn, triggers various downstream signaling pathways that regulate insulin secretion, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to have several biochemical and physiological effects, depending on the cell type and disease model being studied. In pancreatic β-cells, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide inhibits insulin secretion by blocking SUR1-containing KATP channels. In vascular smooth muscle cells, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide induces vasoconstriction by blocking SUR1-containing KATP channels and increasing calcium influx. In neurons, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to protect against ischemic injury by blocking SUR1-containing KATP channels and reducing neuronal excitability.
实验室实验的优点和局限性
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has several advantages as a tool compound for studying the role of SUR1 in various diseases. It is highly selective for SUR1-containing KATP channels, making it a valuable tool for studying the specific role of these channels in disease pathogenesis. It is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide also has several limitations. It has a relatively short half-life in vivo, which limits its usefulness as a therapeutic agent. It also has poor solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are several potential future directions for research on 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide. One area of interest is the role of SUR1-containing KATP channels in various neurological disorders, such as epilepsy, Alzheimer's disease, and traumatic brain injury. Another area of interest is the development of more potent and selective SUR1 inhibitors that could be used as therapeutic agents for various diseases. Finally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide to better understand its potential as a therapeutic agent.
科学研究应用
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been used extensively in scientific research to study the role of SUR1 in various physiological and pathological conditions. SUR1 is a subunit of ATP-sensitive potassium (KATP) channels, which regulate insulin secretion in pancreatic β-cells and play a crucial role in the regulation of vascular tone, neuronal excitability, and cell survival. 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to selectively inhibit SUR1-containing KATP channels, making it a valuable tool for studying the role of these channels in various diseases, including diabetes, stroke, and traumatic brain injury.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c12-9-1-3-10(4-2-9)17-6-8-18(15,16)7-5-11(13)14/h1-4H,5-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCDJHEEDRHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCS(=O)(=O)CCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4647656.png)
![N-(4-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B4647662.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4647669.png)
![N-[4-(1-azepanylsulfonyl)phenyl]pentanamide](/img/structure/B4647672.png)
![N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647705.png)
![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)

![2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4647726.png)

![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)